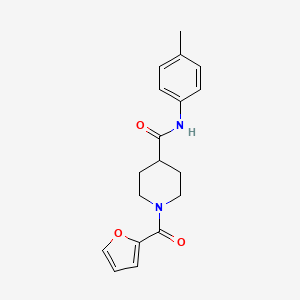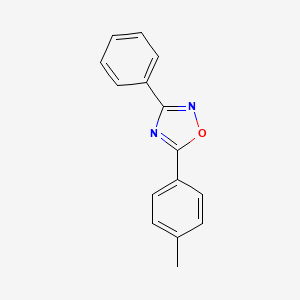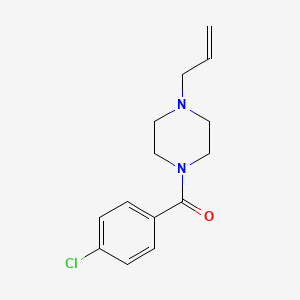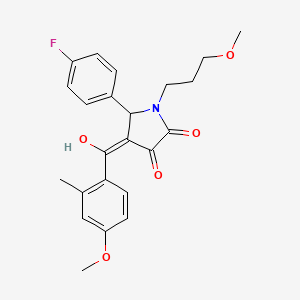
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound features a piperidine ring substituted with a furan-2-carbonyl group and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carbonyl chloride and a suitable base.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a nucleophilic substitution reaction using 4-methylphenylamine and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
作用机制
The mechanism of action of 1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(furan-2-carbonyl)-N-phenylpiperidine-4-carboxamide: Lacks the 4-methyl group on the phenyl ring, which may affect its chemical and biological properties.
1-(furan-2-carbonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide: Contains a chlorine atom instead of a methyl group, which may influence its reactivity and interactions.
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide: Features a methoxy group, which can alter its electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-6-15(7-5-13)19-17(21)14-8-10-20(11-9-14)18(22)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBYEILPQXOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5327972.png)

![4-(5-methylpyridin-2-yl)-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5327982.png)
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5327992.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-imidazole-5-carboxamide](/img/structure/B5328002.png)
![N,N-diethyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5328005.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1-pyrrolidinyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328010.png)
![N-benzyl-N'-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamide](/img/structure/B5328018.png)

![2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B5328055.png)

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5328067.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328069.png)
